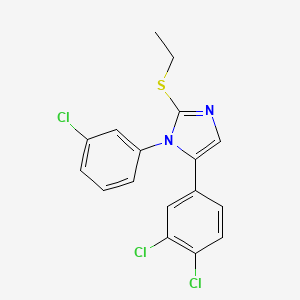

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-ethylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl3N2S/c1-2-23-17-21-10-16(11-6-7-14(19)15(20)8-11)22(17)13-5-3-4-12(18)9-13/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBLYGQWTGANHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature regarding its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its effects.

Chemical Structure

The compound's structure features an imidazole ring substituted with chlorophenyl and ethylthio groups. This configuration is significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing imidazole rings exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The specific compound in focus has shown promising results in various assays.

Antifungal Activity

One notable study demonstrated that similar imidazole derivatives possess potent antifungal properties against Candida albicans. The compound was effective at low concentrations, maintaining activity down to 0.25% formulation strength, which is indicative of its potential as an antifungal agent in clinical settings .

Anticancer Properties

Imidazole derivatives have been explored for their anticancer potential. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like chlorine enhances the anticancer efficacy by increasing the lipophilicity and altering the compound's interaction with cellular targets .

Case Studies and Research Findings

Several studies have focused on the biological activity of imidazole derivatives:

- Antifungal Efficacy : A study highlighted the effectiveness of imidazole derivatives against Candida albicans, showing significant inhibition at low concentrations and reduced reinfection rates post-treatment .

- Cytotoxicity Against Cancer Cells : Research indicated that similar compounds exhibited IC50 values lower than standard treatments like doxorubicin, suggesting enhanced potency in inducing apoptosis in cancer cells .

- Mechanism of Action : Molecular dynamics simulations have been employed to understand how these compounds interact with protein targets. For instance, hydrophobic interactions were identified as crucial for binding efficacy, which may explain the observed biological activities .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique substitution pattern can be compared to structurally related imidazole derivatives:

Key Observations :

- Halogenation: The target compound’s 3,4-dichlorophenyl group increases lipophilicity compared to mono-halogenated analogs (e.g., 4-chlorophenyl in ).

- Thioether Groups: The ethylthio group in the target compound is less bulky than cyclopentylthio (), which may improve solubility.

- Electron-Withdrawing Substituents : Compared to nitro () or trifluoromethyl () groups, chlorine offers moderate electron withdrawal, balancing reactivity and stability.

Physicochemical Properties

While specific data for the target compound is absent, trends from analogs include:

- Melting Points : Halogen-rich compounds (e.g., 1-(3-chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole, mp 157–158°C ) typically exhibit higher melting points due to increased molecular symmetry and polarity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization techniques for 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole?

- Methodological Answer : Synthesis typically involves multi-step reactions using substituted aryl halides and imidazole precursors. Key steps include nucleophilic substitution (for ethylthio group introduction) and coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds). Solvent selection (e.g., DMF or THF) and catalysts (e.g., Pd(PPh₃)₄) are critical for yield optimization . Characterization requires IR spectroscopy (to confirm thioether bonds), ¹H/¹³C NMR (to verify substituent positions), and elemental analysis (to validate purity). For example, IR peaks near 650–700 cm⁻¹ indicate C–S bonds, while NMR coupling patterns distinguish chlorine-substituted phenyl groups .

Q. How do structural features of this compound influence its physicochemical properties?

- Methodological Answer : The 3-chlorophenyl and 3,4-dichlorophenyl groups enhance lipophilicity, which can be quantified via logP calculations. The ethylthio group contributes to metabolic stability by reducing oxidative degradation. X-ray crystallography of analogous imidazoles reveals planar aromatic systems with dihedral angles between substituents affecting solubility and crystal packing . For instance, steric hindrance from dichlorophenyl groups may reduce aqueous solubility, necessitating co-solvents in biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism, impurities, or dynamic effects. For example, imidazole tautomerism (1H vs. 3H forms) can shift proton signals; variable-temperature NMR can identify dynamic equilibria . X-ray crystallography provides definitive structural confirmation, as demonstrated for nitroimidazole derivatives with disordered dithiolane rings . If elemental analysis conflicts with theoretical values (e.g., due to hydration), thermogravimetric analysis (TGA) can detect solvent retention .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can model binding to enzymes like cytochrome P450 or fungal lanosterol 14α-demethylase. For example, imidazole derivatives with 3,4-dichlorophenyl groups show strong hydrophobic interactions in fungal enzyme active sites . Density Functional Theory (DFT) calculations optimize ligand conformations and predict binding affinities. Comparative analysis with co-crystallized ligands (e.g., fluconazole) identifies key hydrogen bonds and π-π stacking interactions .

Q. What experimental designs validate structure-activity relationships (SAR) for antifungal activity?

- Methodological Answer : SAR studies require synthesizing analogs with systematic substituent variations (e.g., replacing ethylthio with methylthio or altering chlorine positions). In vitro antifungal assays (e.g., MIC against Candida albicans) quantify potency. For example, 3,4-dichlorophenyl analogs exhibit enhanced activity due to increased membrane permeability, while ethylthio groups improve metabolic stability compared to methylthio . Dose-response curves and time-kill assays differentiate fungistatic vs. fungicidal effects.

Q. How do researchers assess environmental persistence and degradation pathways of this compound?

- Methodological Answer : Environmental fate studies use HPLC-MS to track degradation in soil/water matrices under controlled conditions (pH, UV exposure). Aerobic biodegradation assays with activated sludge quantify half-lives. For imidazole fungicides, hydroxylation at the phenyl ring and cleavage of the ethylthio group are common degradation pathways . Ecotoxicity testing (e.g., Daphnia magna LC₅₀) evaluates risks to non-target organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.